
Oxazole, 5-(4-methylphenyl)-2-phenyl-
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Overview
Description
Oxazole, 5-(4-methylphenyl)-2-phenyl- is a heterocyclic compound featuring an oxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 2-position. This compound is part of the broader class of oxazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes, which leads to substituted oxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by intramolecular cyclization mediated by copper chloride . These methods are favored for their efficiency and the high yields of the desired products.
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts for (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes due to concerns about cost, toxicity, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(4-methylphenyl)-2-phenyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the oxazole ring, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce partially or fully hydrogenated oxazole derivatives.
Scientific Research Applications
Oxazole, 5-(4-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of oxazole, 5-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A closely related compound with a similar structure but differing in the position of the nitrogen atom within the ring.
Benzoxazole: Contains a fused benzene and oxazole ring, offering different chemical and biological properties.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness
Oxazole, 5-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Q & A
Q. What are the common synthetic routes for preparing 5-(4-methylphenyl)-2-phenyloxazole, and what methodological considerations ensure high yields?
Basic
A multistep synthesis is typically employed:
Glycine derivatization : React glycine with 4-methylbenzoyl chloride in basic conditions to form a hippuric acid analog.
Azlactone formation : Treat the product with ethyl chloroformate and N-methylmorpholine in CH₂Cl₂ to generate an oxazolone intermediate.
Cyclization : Use phosphorus oxychloride (POCl₃) under reflux to cyclize the intermediate into the final oxazole derivative .
Key considerations : Optimize reaction time (e.g., 48 hours for cyclization), stoichiometric control of POCl₃, and inert atmosphere to prevent hydrolysis .
Q. How is X-ray crystallography applied to resolve the crystal structure of 5-(4-methylphenyl)-2-phenyloxazole derivatives?
Basic
X-ray diffraction (XRD) with Mo Kα radiation (λ = 0.71073 Å) is used for single-crystal analysis. Key parameters include:
- Crystal system : Monoclinic (e.g., space group P2₁/c) .
- Data collection : ω-scan mode with graphite monochromators and CCD detectors.
- Refinement : Full-matrix least-squares on F² with SHELXL, achieving R values < 0.05 .
Validation : Check for disorder in aromatic rings and validate thermal displacement parameters .
Q. How can computational methods like DFT elucidate the electronic properties of 5-(4-methylphenyl)-2-phenyloxazole?
Advanced
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) reveal:
- HOMO-LUMO gaps : ~4.5–5.0 eV, indicating charge-transfer potential.
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites on the oxazole ring and substituents.
- Nonlinear optical (NLO) properties : Hyperpolarizability values suggest applications in optoelectronics .
Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine functional selection .
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for this compound?
Advanced
NMR discrepancies : Reassign signals using 2D techniques (HSQC, HMBC) to verify coupling between oxazole protons and aryl groups .
IR vibrational modes : Compare experimental peaks (e.g., C=N stretch at ~1610 cm⁻¹) with scaled DFT frequencies (scale factor ~0.96) .
Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out fragmentation artifacts .
Q. What spectroscopic techniques are critical for confirming the structural integrity of 5-(4-methylphenyl)-2-phenyloxazole?
Basic
- ¹H/¹³C NMR : Aromatic protons appear as multiplet clusters (δ 7.2–8.1 ppm); oxazole C-2 and C-4 carbons resonate at δ 150–160 ppm .
- FT-IR : Key bands include C=N (1610–1630 cm⁻¹) and C-O (1220–1250 cm⁻¹) .
- Mass spectrometry : ESI-MS or EI-MS to confirm m/z matching the molecular formula (e.g., C₁₆H₁₃NO for the base structure) .
Q. How can reaction conditions be optimized to improve yields in oxazole synthesis?
Advanced
Catalyst screening : Test Lewis acids (e.g., AlCl₃) for azlactone formation, noting excess AlCl₃ may cause side reactions .
Solvent effects : Compare polar aprotic solvents (DMF, CH₃CN) versus non-polar (toluene) for cyclization efficiency .
Temperature control : Lower cyclization temperatures (e.g., 80°C vs. reflux) to minimize decomposition .
Q. How do crystal packing and intermolecular interactions influence the stability of 5-(4-methylphenyl)-2-phenyloxazole?
Advanced
- Intermolecular forces : Analyze π-π stacking (3.5–4.0 Å spacing) between phenyl rings and C-H···O/N hydrogen bonds .
- Thermal stability : Correlate packing density (from XRD) with thermogravimetric analysis (TGA) data. Tightly packed crystals show higher melting points .
- Polymorphism screening : Use solvent-drop grinding to identify stable polymorphs .
Q. What are the key differences in reactivity between 5-(4-methylphenyl)-2-phenyloxazole and its thiadiazole analogs?
Advanced
- Electrophilicity : Oxazole’s oxygen atom increases electron deficiency at C-2/C-5 compared to thiadiazole’s sulfur .
- Cross-coupling reactions : Oxazole derivatives undergo Suzuki-Miyaura coupling at C-4/C-5 positions, whereas thiadiazoles require harsher conditions .
- Acid stability : Oxazoles hydrolyze faster under acidic conditions due to weaker O-heteroatom bonds .
Q. How are safety and handling protocols determined for 5-(4-methylphenyl)-2-phenyloxazole in laboratory settings?
Basic
- Hazard classification : Based on GHS criteria (e.g., H302 for oral toxicity, H315 for skin irritation) .
- Handling : Use fume hoods, nitrile gloves, and avoid inhalation of fine powders.
- Waste disposal : Incinerate in approved facilities with scrubbing for NOₓ emissions .
Q. What advanced techniques validate the purity of 5-(4-methylphenyl)-2-phenyloxazole in drug discovery contexts?
Advanced
Properties
CAS No. |
37009-57-7 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-(4-methylphenyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
VRWPYZSVYGMQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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